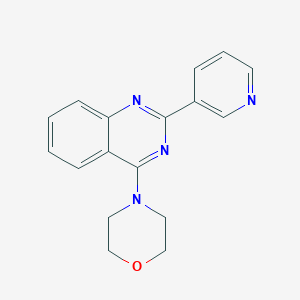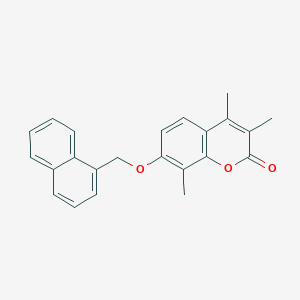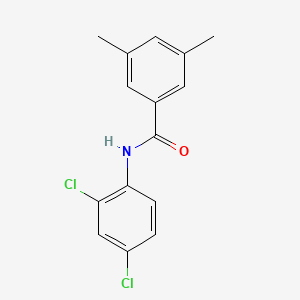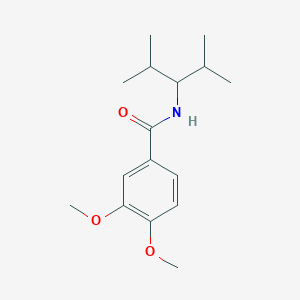
N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzamide, commonly known as IMD-0354, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IMD-0354 has been shown to selectively inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. In
Mécanisme D'action
IMD-0354 selectively inhibits the NF-κB signaling pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting IKK, IMD-0354 prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory and pro-survival genes. IMD-0354 has been shown to have minimal off-target effects and does not affect other signaling pathways.
Biochemical and Physiological Effects
IMD-0354 has been shown to have a range of biochemical and physiological effects. In cancer cells, IMD-0354 inhibits cell proliferation and induces apoptosis. In autoimmune disorders, IMD-0354 reduces the production of pro-inflammatory cytokines and chemokines, and prevents tissue damage. In inflammatory diseases, IMD-0354 improves survival and reduces organ damage by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
IMD-0354 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity and potency, and can be used at low concentrations. However, IMD-0354 also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.
Orientations Futures
There are several future directions for research on IMD-0354. One area of interest is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of interest is the combination of IMD-0354 with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the use of IMD-0354 in preclinical and clinical trials for various diseases is an area of active research. Finally, the development of novel drug delivery systems to improve the pharmacokinetics and biodistribution of IMD-0354 is an area of interest.
Conclusion
In conclusion, IMD-0354 is a small molecule inhibitor that selectively targets the NF-κB signaling pathway, and has potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Its synthesis method has been optimized to yield high purity and yield, and it has minimal off-target effects. However, it also has some limitations, such as poor solubility and short half-life in vivo. Future research on IMD-0354 will focus on the development of more potent and selective inhibitors, combination therapies, and novel drug delivery systems.
Méthodes De Synthèse
IMD-0354 can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzoyl chloride with isopropylmagnesium bromide, followed by the reaction of the resulting intermediate with 2-methylpropylmagnesium bromide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis method has been optimized to yield high purity and yield of IMD-0354.
Applications De Recherche Scientifique
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, NF-κB signaling pathway is often overactivated, leading to tumor growth and resistance to chemotherapy. IMD-0354 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, IMD-0354 has been shown to reduce inflammation and prevent tissue damage. In inflammatory diseases, such as sepsis and acute lung injury, IMD-0354 has been shown to improve survival and reduce organ damage.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-10(2)15(11(3)4)17-16(18)12-7-8-13(19-5)14(9-12)20-6/h7-11,15H,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPQCCRNCIRDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)
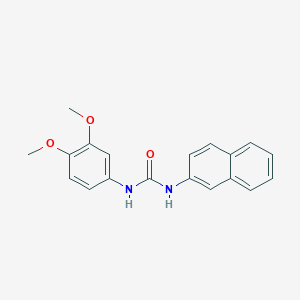
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
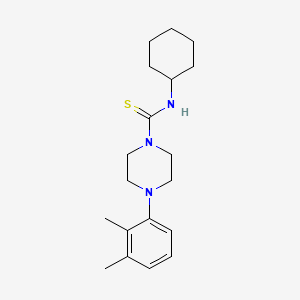
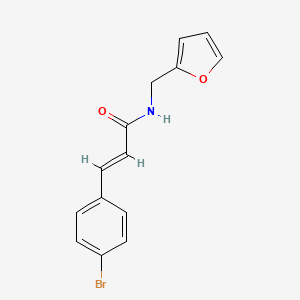
![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)
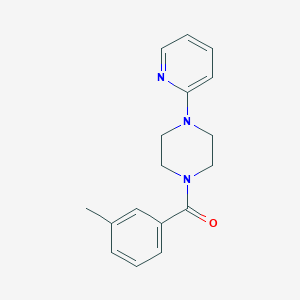
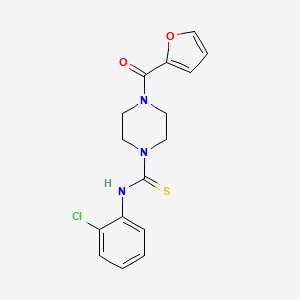
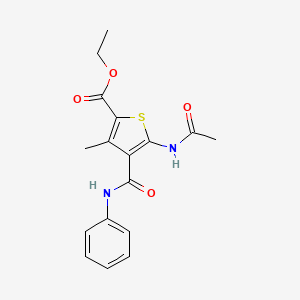
![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)
